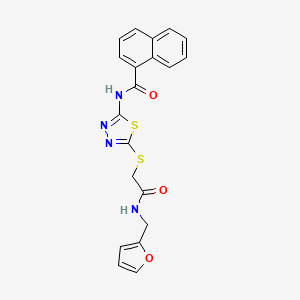

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide" is a complex organic molecule that appears to be a derivative of naphtho-furan, which is a fused aromatic system known for its biological activities. The structure suggests the presence of multiple heterocyclic components, such as furan, thiadiazole, and naphthamide, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related naphtho-furan derivatives involves multi-step reactions starting from basic naphthalene-based precursors. For instance, the synthesis of naphtho[2,1-b]furan-2-carbohydrazide, a key intermediate, can undergo further reactions with carbon disulphide and ethanolic potassium hydroxide, followed by treatment with hydrazine hydrate or phenyl hydrazine to yield triazole-thiols . These intermediates can then be subjected to cycloaddition reactions to produce various biheterocyclic compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving condensation, cyclization, and substitution reactions are likely employed .

Molecular Structure Analysis

The molecular structure of naphtho-furan derivatives is characterized by the presence of multiple heterocycles that can influence the compound's reactivity and interaction with biological targets. The naphtho-furan core is often modified with additional rings such as oxadiazoles, thiadiazoles, and triazoles, which can be confirmed by spectroscopic techniques like Mass, NMR, and FTIR . The presence of these heterocycles can significantly alter the electronic distribution and steric factors, impacting the molecule's overall properties.

Chemical Reactions Analysis

The chemical reactivity of naphtho-furan derivatives is diverse, with the potential for various electrophilic substitution reactions. For example, nitration, bromination, formylation, and acylation reactions have been observed to occur at specific positions on the furan ring, indicating a degree of regioselectivity . The presence of the thiadiazole moiety could also introduce nucleophilic sites, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related compounds exhibit properties that are conducive to biological activity. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs, which are characterized by elemental analysis and spectral studies . These properties are crucial for the compounds' potential as pharmacological agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Scientific Research Applications

Synthesis and Pharmacological Applications

- The synthesis of thiazolidinone derivatives of naphtho[2,1-b]furan and their pharmacological examination reveals antimicrobial and anthelmintic activities, hinting at the potential bioactivity of similar compounds in targeting bacterial and parasitic infections (Vagdevi et al., 2006).

- Research on the synthesis and reactivity of benzothiazole derivatives, including processes like nitration, bromination, and acylation, showcases the chemical versatility of these molecules, which could be essential for developing pharmacologically active compounds (Aleksandrov et al., 2017).

Antimicrobial and Antifungal Efficacy

- The evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus for their biological activities shows promising effects against Gram-positive and negative bacteria, as well as fungi. This suggests that structural analogs could possess similar or enhanced bioactivities (El-Wahab et al., 2011).

- Studies on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules indicate antimicrobial potential, highlighting the broad-spectrum bioactivity possibilities of structurally related compounds (Varde & Acharya, 2017).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. Furan and thiadiazole derivatives are of interest in medicinal chemistry due to their diverse biological activities , suggesting potential applications for this compound.

properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJAPSISVZAVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)